5-Chloroisothiazolo[5,4-b]pyridin-3-amine
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Overview
Description
5-Chloroisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a chlorine atom at the 5-position and an amine group at the 3-position of the isothiazolo[5,4-b]pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroisothiazolo[5,4-b]pyridin-3-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-chloropyridine-3-thiol with an appropriate amine under specific conditions to form the desired product. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
5-Chloroisothiazolo[5,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent like DMF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloroisothiazolo[5,4-b]pyridin-3-amine primarily involves its interaction with molecular targets such as PI3K. The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different chemical and biological properties
Uniqueness
5-Chloroisothiazolo[5,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the amine group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H4ClN3S |
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Molecular Weight |
185.64 g/mol |
IUPAC Name |
5-chloro-[1,2]thiazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10) |
InChI Key |
CJDISOWTHFXFPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=NS2)N)Cl |
Origin of Product |
United States |
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